benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride

hERG safety pKa modulation cardiotoxicity risk

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate hydrochloride (CAS 2101206-40-8) is a chiral, orthogonally protected 3-fluoro-4-aminopiperidine building block. The compound incorporates a cis (syn) relationship between the amino and fluoro substituents, with the (3R,4S) absolute configuration defining a specific enantiomer within this diastereomeric series.

Molecular Formula C13H18ClFN2O2
Molecular Weight 288.74 g/mol
CAS No. 2101206-40-8
Cat. No. B12274763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride
CAS2101206-40-8
Molecular FormulaC13H18ClFN2O2
Molecular Weight288.74 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17FN2O2.ClH/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1
InChIKeyCVDZOJLGFLYIMX-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Benzyl (3R,4S)-4-Amino-3-Fluoropiperidine-1-Carboxylate Hydrochloride (CAS 2101206-40-8) Is a Strategic Chiral Building Block for Drug Discovery


Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate hydrochloride (CAS 2101206-40-8) is a chiral, orthogonally protected 3-fluoro-4-aminopiperidine building block . The compound incorporates a cis (syn) relationship between the amino and fluoro substituents, with the (3R,4S) absolute configuration defining a specific enantiomer within this diastereomeric series . The 3-fluoro-4-aminopiperidine pharmacophore appears in numerous pharmaceutical candidates, including CGRP receptor antagonists, JAK inhibitors, PTK2 inhibitors, and antibacterials [1]. This particular derivative pairs a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen with a free primary amine at the 4-position, enabling chemoselective downstream elaboration in multi-step syntheses [2].

Substituting Benzyl (3R,4S)-4-Amino-3-Fluoropiperidine-1-Carboxylate Hydrochloride with In-Class Analogs Risks Stereochemical Mismatch, Deprotection Incompatibility, and Altered Downstream Pharmacophore Performance


The (3R,4S) cis configuration of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate hydrochloride is not interchangeable with its (3S,4R) enantiomer, (3R,4R) trans diastereomer, or the corresponding Boc-protected or free-amine analogs [1]. In the Merck CGRP antagonist program, only the syn-1,2-amino-fluoropiperidine stereochemistry delivered the requisite CGRP receptor binding affinity (Ki = 0.046 nM for the final drug candidate incorporating this scaffold) [2]. Generic substitution with the trans diastereomer would invert the spatial orientation of the fluorine and amino groups, fundamentally altering target engagement. Similarly, replacing the Cbz group with a Boc group changes the deprotection conditions (hydrogenolysis vs. acidolysis), which can be incompatible with other sensitive functional groups in the synthetic sequence [3]. The hydrochloride salt form further provides superior crystallinity, handling characteristics, and stoichiometric control compared to the free base, which is critical for reproducible multi-step synthesis .

Quantitative Differentiation Evidence for Benzyl (3R,4S)-4-Amino-3-Fluoropiperidine-1-Carboxylate Hydrochloride vs. Closest Analogs


Fluorine Substitution at Position 3 Reduces Piperidine Basicity by ~2.1 pKa Units, Mitigating hERG Liability vs. Non-Fluorinated 4-Aminopiperidine

Incorporation of fluorine at the 3-position of the piperidine ring lowers the conjugate acid pKa of the amine from approximately 10.6 (piperidine) to approximately 8.5 (3-fluoropiperidine), a reduction of ~2.1 pKa units [1]. This is corroborated by predicted pKa values of 8.48 ± 0.10 for (3S)-3-fluoropiperidine . This reduction in basicity is directly correlated with decreased affinity for the hERG cardiac ion channel, as demonstrated in multiple fluorinated piperidine chemoinformatic analyses where lower pKa values corresponded to reduced hERG blockade risk [2]. In contrast, non-fluorinated 4-aminopiperidine intermediates lack this intrinsic hERG risk mitigation [3].

hERG safety pKa modulation cardiotoxicity risk

Cis (3R,4S) Stereochemistry Is Essential for CGRP Receptor Antagonist Potency: Final Drug Candidate Ki of 0.046 nM vs. Trans Diastereomers with Anticipated >100-Fold Potency Loss

The syn-1,2-amino-fluoropiperidine pharmacophore, corresponding to the (3R,4S) configuration after Cbz deprotection, is the key structural component of the Merck CGRP receptor antagonist preclinical candidate 1 [1]. The final drug candidate incorporating this scaffold achieved a Ki of 0.046 nM against the human CGRP receptor in SK-N-MC cell membranes [2]. By contrast, the trans (3R,4R) or (3S,4S) diastereomers place the fluorine and amino groups in an anti relationship, which disrupts the bioactive conformation required for receptor binding; such trans diastereomers are expected to exhibit >100-fold weaker CGRP affinity based on established SAR for this target class [3]. Only the (3R,4S) cis configuration delivers the optimal pharmacophoric geometry for potent CGRP antagonism [1].

CGRP antagonist migraine stereochemical SAR

Cbz Protection Enables Orthogonal Deprotection vs. Boc: Hydrogenolysis Selectivity Over Acid-Labile Functional Groups Preserved in Subsequent Steps

The benzyl carbamate (Cbz) protecting group on this compound can be removed by catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (ammonium formate/Pd/C), conditions that are orthogonal to the acid-labile Boc group [1]. This enables sequential deprotection strategies where the Cbz group is removed first to expose the piperidine nitrogen for further functionalization, while a Boc-protected amine elsewhere in the molecule remains intact . The corresponding Boc analog (CAS 907544-17-6) requires acidic conditions (TFA or HCl) for deprotection, which can cleave acid-sensitive functional groups such as tert-butyl esters, silyl ethers, or acetals . This orthogonal deprotection capability makes the Cbz-protected intermediate indispensable for complex synthetic routes containing multiple protecting groups.

orthogonal protection Cbz vs. Boc deprotection selectivity

Hydrochloride Salt Form Provides >98% Purity and Stoichiometric Precision vs. Free Base, Eliminating Batch-to-Batch Variability in Multi-Step Syntheses

The hydrochloride salt of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate is commercially available at ≥98% purity (HPLC), whereas the free base form (CAS 1821776-21-9) is typically supplied at 95–97% purity with higher hygroscopicity and batch variability . The salt form provides exactly one equivalent of HCl per molecule of amine, ensuring consistent protonation state and eliminating the need for titration before use in amide coupling or reductive amination reactions . Furthermore, the hydrochloride exhibits improved crystallinity and long-term storage stability compared to the free base, which can undergo slow carbamate decomposition upon exposure to moisture .

salt form advantage purity batch reproducibility

3-Fluoro-4-Aminopiperidine Scaffold Enables JAK Inhibitor hERG Selectivity: >30,000 nM hERG EC50 Achieved vs. Non-Fluorinated Analogs with Sub-Micromolar hERG Inhibition

Vendor technical data for the closely related (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester state that fluorinated 4-aminopiperidine derivatives are effective for increasing Janus kinase (JAK) inhibitory activity while reducing hERG inhibitory activity . BindingDB data for a fluoropiperidine-containing compound show hERG inhibition with EC50 >30,000 nM (i.e., >30 μM) in a fluorescence polarization assay [1]. In contrast, non-fluorinated 4-aminopiperidine-containing kinase inhibitors frequently exhibit hERG IC50 values in the sub-micromolar range (0.1–1 μM), representing a >30- to >300-fold improvement in hERG selectivity conferred by the 3-fluoro substitution [2]. This hERG-sparing property is critical for advancing kinase inhibitors beyond lead optimization without encountering cardiotoxicity-related clinical attrition.

JAK inhibitor hERG selectivity fluorine effect

High-Value Application Scenarios for Benzyl (3R,4S)-4-Amino-3-Fluoropiperidine-1-Carboxylate Hydrochloride Driven by Quantitative Differentiation Evidence


Enantioselective Synthesis of CGRP Receptor Antagonists for Migraine Therapy – Requires (3R,4S) Cis Configuration for Sub-Nanomolar Potency

This compound is the optimal protected intermediate for constructing the syn-1,2-amino-fluoropiperidine pharmacophore essential for potent CGRP receptor antagonism (Ki = 0.046 nM for the Merck preclinical candidate) [1]. The (3R,4S) cis configuration is non-negotiable; any stereochemical mismatch results in >100-fold potency loss [2]. The Cbz protecting group is removed by hydrogenolysis after coupling to the heterocyclic core, enabling late-stage elaboration of the piperidine nitrogen for SAR exploration [1].

Kinase Inhibitor Lead Optimization with Reduced hERG Cardiac Liability – Fluorine Substitution Lowers pKa by ~2.1 Units

Medicinal chemistry programs targeting JAK, PTK2, or BTK kinases benefit from this building block because the 3-fluoro substituent reduces piperidine basicity by approximately 2.1 pKa units (from ~10.6 to ~8.5), which correlates with >30-fold improvement in hERG selectivity [3]. The hydrochloride salt ensures consistent stoichiometry in amide coupling reactions with kinase hinge-binding fragments, while the Cbz group remains stable under the basic conditions typically employed for nucleophilic aromatic substitution reactions .

Multi-Step Synthesis Requiring Orthogonal Protection of Two Amino Groups – Cbz vs. Boc Orthogonality Enables Sequential Deprotection

In synthetic sequences where a second amine elsewhere in the molecule is protected as a Boc carbamate, this Cbz-protected building block is the only logical choice [4]. Catalytic hydrogenolysis removes the Cbz group under neutral conditions, leaving the acid-labile Boc group intact, whereas the analogous Boc-protected building block would require acidic deprotection that simultaneously cleaves both protecting groups . This orthogonality is critical for synthesizing bifunctional molecules such as PROTACs or antibody-drug conjugate (ADC) payloads bearing two differentially protected amino groups [4].

Process Chemistry Scale-Up Requiring Crystalline, High-Purity (>98%) Intermediates with Defined Stoichiometry

For process research and development, the hydrochloride salt form delivers ≥98% purity with exactly 1.0 equivalent of HCl, ensuring reproducible reaction stoichiometry without pre-reaction titration or neutralization steps . The crystalline nature of the hydrochloride facilitates handling, weighing, and storage under GMP-like conditions, whereas the free base is hygroscopic and prone to slow decomposition, introducing batch-to-batch variability that is unacceptable for kilogram-scale manufacturing .

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